(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride

Chiral pharmacology Enantiomeric differentiation Cytotoxicity assay

Racemic or regioisomeric 4-bromo-dihydrobenzofuran-3-amines compromise Pd cross-coupling outcomes and stereochemical integrity in CNS programs. This (R)-configured HCl salt solves both issues: • (R)-C3 amine ensures defined geometry for BD2-selective BET inhibitors (>1000× BD2/BD1 selectivity) • 4-Br enables Suzuki/Negishi/Buchwald-Hartwig diversification for melatonin agonists & NHE inhibitors • HCl salt enhances aqueous solubility for reproducible solution-phase chemistry Supplied with full COA. Bulk quantities available.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B13639989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC=C2Br)N.Cl
InChIInChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1
InChIKeyMZUFOSSRBSUTEF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride Overview


(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1965309-98-1 for the HCl salt; free base CAS 1213941-82-2) is a chiral, non-racemic primary amine belonging to the 2,3-dihydrobenzofuran-3-amine class. It features a bromine atom at the 4-position of the fused bicyclic benzofuran scaffold and a stereodefined (R)-configured amine at the 3-position, supplied as the hydrochloride salt to enhance aqueous solubility . The compound serves as a versatile intermediate for constructing 4-substituted dihydrobenzofuran derivatives via Pd-mediated cross-coupling at the bromine handle, with documented utility in synthesizing melatonin receptor agonists and sodium-hydrogen exchange (NHE) inhibitors [1]. The 2,3-dihydrobenzofuran-3-amine scaffold has more recently been validated in a GSK medicinal chemistry program as a core for highly potent, BD2-selective BET bromodomain inhibitors exhibiting >1000-fold selectivity over BD1 [2].

Chiral (R)-amine intermediate Stereochemical control for CNS target SAR exploration
4-Bromo Pd coupling handle Enables Suzuki, Negishi, Buchwald diversification
Dihydrobenzofuran scaffold Reported in melatonin, BET, 5-HT₂ programs

Why Generic Analogs Cannot Replace (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride


Substituting the (R)-4-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride with the racemate, the (S)-enantiomer, or a regioisomeric bromo analog (e.g., 5-bromo, 6-bromo, or 7-bromo) introduces quantifiable risks to downstream synthetic outcomes and biological target engagement. The (R)-configuration at C3 determines the three-dimensional presentation of the primary amine pharmacophore or coupling handle; enantiomeric divergence has been shown to produce differential cytotoxicity in dihydrobenzofuran neolignan pairs (e.g., IC50 of 25.47 μM vs 59.37 μM for enantiomers 2a/2b against Hep3B cells) [1]. The 4-bromo substitution pattern is specifically required for Pd-mediated elaboration to 4-substituted derivatives used in melatonin agonist and NHE inhibitor programs, a regiochemical requirement not met by 5-, 6-, or 7-bromo isomers [2]. Furthermore, the hydrochloride salt form provides solubility advantages over the free base, directly impacting solution-phase reaction yields and reproducibility in medicinal chemistry workflows.

(R)-Enantiomer HCl Defined C3 stereochemistry; validated coupling handle
Racemate or (S)-enantiomer Stereochemical mismatch may alter target engagement and cytotoxicity profile
4-Bromo regioisomer Required for published melatonin/NHE synthetic routes
5-, 6-, or 7-Bromo isomer Yields regioisomeric products with unvalidated pharmacology
Pre-formed HCl salt Enhanced aqueous solubility for solution-phase reactions
Free base Requires salt formation step; variable dissolution may impact reproducibility

Quantitative Evidence for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride


Enantiomer-Dependent Cytotoxicity

While no direct head-to-head comparison of (R)- vs (S)-4-bromo-2,3-dihydrobenzofuran-3-amine has been published, a structurally related dihydrobenzofuran neolignan pair demonstrates that enantiomeric configuration at the dihydrobenzofuran C3 position can drive a >2-fold difference in cytotoxicity. Enantiomer 2a exhibited an IC50 of 25.47 μM against Hep3B cells, whereas its enantiomer 2b showed an IC50 of 59.37 μM under identical assay conditions [1]. This class-level evidence supports the procurement of stereochemically defined (R)-enantiomer over racemate for target-based screening where chiral recognition is anticipated.

Enantiomer cytotoxicity
Class-level inference
IC50 25.47 vs 59.37 μM
Stereochemistry may drive >2-fold potency difference
Hep3B cell model; structurally related neolignan pair
Chiral pharmacology Enantiomeric differentiation Cytotoxicity assay Hep3B hepatocellular carcinoma

Bromine Binding Energy Contribution

In a radioligand displacement study of 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines, the addition of a bromine atom at the 4-position (para to the dihydrofuran oxygen) contributed an additional 2.4–3.2 kcal/mol of binding free energy at the 5-HT2 receptor compared to the non-brominated analogue, as derived from KA values [1]. The authors noted this enhancement is 2–3 times higher than would be predicted solely from hydrophobic surface area considerations, suggesting a specific polar or halogen-bonding interaction at the receptor. This finding is directly relevant to the 4-bromo substitution pattern of the target compound.

4-Br binding energy
Cross-study comparable
2.4–3.2 kcal/mol
Supports affinity contribution beyond hydrophobicity
5-HT₂ receptor; halogen bonding implicated
Binding energy 5-HT2 receptor Halogen bonding Structure-activity relationship

Regiochemical Requirement of 4-Bromo Position

The Deshpande et al. (2008) microbial hydroxylation route to 4-substituted-2,3-dihydrobenzofurans explicitly identifies 4-bromo-2,3-dihydrobenzofuran as the key intermediate for synthesizing melatonin receptor agonists and sodium-hydrogen exchange (NHE) compounds [1]. Pd-mediated coupling reactions at the 4-bromo position provided access to diverse 4-substituted derivatives. This regiochemical requirement is absolute: the 5-bromo, 6-bromo, and 7-bromo isomers (commercially available as CAS 66826-78-6, 944709-63-1, and 1228557-01-4 respectively) cannot serve as direct substitutes for this established synthetic route because they would yield regioisomeric products with unvalidated pharmacological profiles.

4-Br regiochemistry
Direct comparison
Required for melatonin/NHE synthesis
Regioisomer substitution leads to unvalidated series
Pd-mediated coupling; 5-/6-/7-Br yield different products
Pd-mediated coupling Melatonin receptor agonist Sodium-hydrogen exchange inhibitor Regiochemical requirement

Hydrochloride Salt Solubility Advantage

The (R)-4-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (MW 250.52 g/mol) offers enhanced aqueous solubility compared to its free base counterpart (MW 214.06 g/mol, CAS 1213941-82-2) . The hydrochloride salt form is explicitly noted in vendor documentation as improving water solubility, making it particularly useful for aqueous reaction conditions and biological assay preparation . The free base form has a predicted pKa of 8.01 ± 0.20 for the conjugate acid, indicating that protonation and salt formation significantly increase hydrophilicity at physiologically relevant and typical reaction pH ranges . While the (S)-enantiomer hydrochloride (CAS 2566440-52-4) shares this solubility advantage, the racemic free base (CAS 1337405-95-4) requires additional salt formation steps prior to use in aqueous media .

HCl salt solubility
Supporting evidence
Pre-formed salt, pKa ~8.01
Consistent dissolution; eliminates salt formation step
Vendor-specified advantage; free base requires co-solvent
Aqueous solubility Salt form selection Solution-phase chemistry Hydrochloride salt

BD2-Selective BET Inhibitor Core Scaffold

The 2,3-dihydrobenzofuran-3-amine (DBF) scaffold has been extensively validated by GlaxoSmithKline as a core for highly potent, BD2-selective BET bromodomain inhibitors. In the J. Med. Chem. 2021 optimization study, DBF-based compound 6 (GSK973) demonstrated a BRD4 BD2 pIC50 of 7.8 with >1000-fold selectivity over BRD4 BD1 (pIC50 = 4.6) [1]. Further optimization yielded compound 71 (GSK852), a potent, 1000-fold-selective, highly soluble compound with good in vivo rat and dog pharmacokinetics [1]. The 3-amine substituent and the dihydrobenzofuran core geometry were critical to achieving this selectivity profile. While this study did not specifically employ the 4-bromo derivative, the core scaffold identity supports the use of (R)-4-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride as a late-stage diversification intermediate for generating novel BD2-selective analogues via cross-coupling at the 4-position.

BD2 BET selectivity
Class-level inference
pIC50 7.8, >1000-fold BD2/BD1
Scaffold enables high BD2 selectivity
GSK program; BRD4 FRET assay context
BET bromodomain inhibition BD2 selectivity Epigenetics GSK973 GSK852

Purity and Procurement Comparison

The (R)-enantiomer hydrochloride is commercially available at 96% purity (Sigma-Aldrich/J&W Pharmlab) , while the free base (R)-enantiomer is available at 98% purity (Leyan) and 95% purity (CoolPharm) [1]. The (S)-enantiomer hydrochloride (CAS 2566440-52-4) is offered at 97% purity by Fluorochem at significantly higher cost (£692/g for 1 g scale) , suggesting more limited production scale. The racemic free base (CAS 1337405-95-4) is available from multiple vendors at ≥97% purity [2]. Critically, no vendor provides certified enantiomeric excess (ee) values for any form in publicly accessible documentation, representing a quality control gap for stereochemically sensitive applications.

Enantiomer purity & cost
Supporting evidence
(R)-HCl 96%, (S)-HCl 97% at higher cost
(R)-HCl offers favorable cost-purity balance
ee data not publicly available; in-house QC recommended
Enantiomeric purity Procurement specification Chiral amine Supply chain

Application Scenarios for (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride


Melatonin Receptor Agonist Synthesis

As established by Deshpande et al. (2008) at Bristol-Myers Squibb, 4-bromo-2,3-dihydrobenzofuran serves as the key intermediate for constructing 4-substituted dihydrobenzofuran-based melatonin receptor agonists [1]. The (R)-4-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride provides both the necessary 4-bromo handle for Suzuki, Negishi, or Buchwald-Hartwig coupling and the chiral 3-amine for further elaboration to acetamide or ethylamide side chains typical of melatonergic ligands. The pre-formed HCl salt ensures solubility in aqueous/organic mixed solvent systems commonly used in Pd-catalyzed cross-coupling.

BD2-Selective BET Inhibitor Library Diversification

The GSK medicinal chemistry program demonstrated that 2,3-dihydrobenzofuran-3-amines with appropriate C2 and C5 substitution achieve >1000-fold BD2 selectivity with pIC50 values ≥7.8 in BRD4 BD2 FRET assays [2]. (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride enables exploration of C4-substituted analogues via cross-coupling, complementing the C2- and C5-focused SAR that produced clinical candidate GSK852. The defined (R)-stereochemistry at C3 is essential for maintaining the three-dimensional geometry required for BD2 pocket complementarity.

NHE Inhibitor Intermediate Synthesis

The same BMS microbial hydroxylation program that validated 4-bromo-2,3-dihydrobenzofuran for melatonin agonists also identified it as the entry point for NHE inhibitor synthesis [3]. NHE inhibitors are under investigation for cardiac ischemia-reperfusion injury and hypertension. The 4-bromo substituent enables late-stage diversification to explore NHE subtype selectivity, while the 3-amine provides a vector for attaching NHE pharmacophoric elements.

Chiral Building Block for CNS Library Synthesis

The combination of (a) a stereodefined primary amine for amide or sulfonamide library enumeration, (b) a 4-bromo handle for Pd-mediated diversification, and (c) the rigid dihydrobenzofuran scaffold with demonstrated CNS relevance (melatonin receptors, 5-HT2 receptors, BET bromodomains) makes this compound uniquely suited for generating CNS-focused screening libraries. The 2.4–3.2 kcal/mol binding energy contribution of the bromine atom documented in 5-HT2 receptor studies [4] suggests that even the unelaborated 4-bromo derivative may possess measurable target engagement, providing a baseline activity signal for hit triaging.

Application
Selection Property
Validation Focus
Melatonin receptor agonist intermediate
4-Br cross-coupling vector
Regiochemistry verification; coupling efficiency
BD2-selective BET inhibitor diversification
Chiral (R)-amine stereochemistry
BD2 selectivity assay context; scaffold geometry
NHE inhibitor intermediate synthesis
4-Br late-stage diversification
NHE subtype selectivity profiling
CNS-focused screening library
Rigid dihydrobenzofuran core
CNS target engagement screening; baseline affinity context

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